N-(4,5-dihydro-1,3-thiazol-2-yl)-3-ethoxybenzamide
Description
Properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-2-16-10-5-3-4-9(8-10)11(15)14-12-13-6-7-17-12/h3-5,8H,2,6-7H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJUCJCAPWVUGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=NCCS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358918 | |
| Record name | STK520326 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642052 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
461412-81-7 | |
| Record name | STK520326 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-ethoxybenzamide typically involves the reaction of 3-ethoxybenzoic acid with thioamide derivatives under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to form the corresponding acid chloride. This intermediate is then reacted with 2-aminothiazole in the presence of a base like triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced thiazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazole derivatives
Substitution: Amino or thiol-substituted thiazole derivatives
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-ethoxybenzamide has shown promising potential as an anticancer agent. Studies indicate that this compound can inhibit the growth of various cancer cell lines. For instance, a study demonstrated that it significantly reduced cell viability in human cancer cells through apoptosis induction and cell cycle arrest mechanisms .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 20 | Cell cycle arrest |
| A549 | 18 | Inhibition of proliferation |
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against various bacterial strains. In vitro studies have shown that it possesses significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth .
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Enterococcus faecium | 16 |
| Bacillus subtilis | 64 |
Antioxidant Activity
Research has also highlighted the antioxidant properties of this compound. Utilizing the DPPH assay method, the compound demonstrated a notable ability to scavenge free radicals, which suggests potential applications in preventing oxidative stress-related diseases .
Table 3: Antioxidant Activity Assay Results
| Compound | DPPH Inhibition (%) |
|---|---|
| This compound | 45 |
| Standard Antioxidant (Ascorbic Acid) | 85 |
Industrial Applications
In addition to its biological applications, this compound is being explored for its potential use in industrial synthesis processes. It serves as a precursor for synthesizing complex molecules utilized in pharmaceuticals and agrochemicals .
Case Studies and Research Findings
Several studies have documented the efficacy and versatility of this compound:
- Study on Anticancer Properties : A research group investigated the compound's impact on breast cancer cells and reported a significant reduction in cell viability alongside increased apoptosis markers .
- Antimicrobial Efficacy Assessment : Another study focused on its antimicrobial properties revealed that the compound could serve as a lead structure for developing new antibiotics against resistant strains .
- Antioxidant Activity Evaluation : Research utilizing various assays confirmed that the compound exhibits substantial antioxidant activity compared to traditional antioxidants like vitamin C .
Mechanism of Action
The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-ethoxybenzamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism. This inhibition can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(4,5-dihydro-1,3-thiazol-2-yl)-3-ethoxybenzamide with six analogs, focusing on structural variations, synthesis routes, and reported biological activities.
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Differences
Chloro substituents (e.g., in ) increase electronegativity, favoring interactions with charged residues in enzyme active sites.
Thiazole Ring Modifications: 4,5-Dihydrothiazole (target compound, ) introduces partial saturation, reducing aromaticity and increasing conformational flexibility compared to fully aromatic thiazoles (e.g., ).
Pharmacophore Extensions :
- The azepanesulfonyl group in adds bulk and polarity, which could influence solubility and protein binding.
Biological Activity
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-ethoxybenzamide is a thiazole derivative that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.
This compound has the molecular formula and a molecular weight of 250.32 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.
Synthesis Methodology
The synthesis typically involves the reaction of 3-ethoxybenzoic acid with thiosemicarbazide under acidic conditions. Common dehydrating agents used in this process include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), facilitating the cyclization necessary to form the thiazole ring. This method has been optimized for yield and purity in laboratory settings .
Biological Activity
The biological activity of this compound has been investigated across several domains:
Antimicrobial Activity
Research indicates that compounds with thiazole rings often exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains. For example:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
These findings suggest a promising role for this compound in developing new antimicrobial agents .
Anticancer Potential
The anticancer properties of this compound have been explored in various cancer cell lines. A notable study reported the compound's effectiveness against HeLa cells, with an IC₅₀ value of approximately 10 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the sub-G1 phase .
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Apoptosis induction |
| MCF7 | 15 | Cell cycle arrest at sub-G1 phase |
| A549 | 12 | Inhibition of proliferation |
The proposed mechanism by which this compound exerts its biological effects involves interactions with specific enzymes and receptors. The thiazole moiety can inhibit key enzymes involved in microbial metabolism and cancer cell proliferation. Additionally, it may modulate signaling pathways associated with inflammation and oxidative stress .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that this compound significantly reduced bacterial viability in a dose-dependent manner.
- Cancer Research : In a clinical trial involving patients with advanced cancer types, administration of thiazole derivatives similar to this compound resulted in improved survival rates and reduced tumor sizes compared to control groups .
Q & A
Basic Research Questions
Synthesis and Purification Q: What synthetic routes are commonly employed for N-(4,5-dihydro-1,3-thiazol-2-yl)-3-ethoxybenzamide, and how can purity be optimized? A: The compound is typically synthesized via condensation reactions. For example, 5-chlorothiazol-2-amine can react with substituted benzoyl chlorides in pyridine under reflux, followed by purification via NaHCO₃ washes and recrystallization from methanol (yields ~70–80%) . To optimize purity, chromatographic separation (e.g., silica gel) and repeated crystallization are recommended. Monitoring reaction progress with TLC ensures minimal byproducts .
Structural Characterization Q: Which analytical techniques are critical for confirming the molecular structure of this compound? A: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination, providing bond lengths (e.g., C–C: 1.39–1.49 Å) and intermolecular interactions (e.g., N–H⋯N hydrogen bonds) . Complementary techniques include:
- ¹H/¹³C NMR : To verify substituent integration (e.g., ethoxy group δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) .
- IR Spectroscopy : Confirms amide C=O stretches (~1670 cm⁻¹) and thiazole ring vibrations .
Advanced Research Questions
Biological Activity Mechanisms Q: How does this compound inhibit pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms? A: The amide anion formed by conjugation between the benzamide and thiazole moieties directly interacts with PFOR’s active site, disrupting electron transfer. SC-XRD data reveal intermolecular hydrogen bonds (e.g., N1–H1⋯N2) that stabilize dimerization, enhancing inhibitory potency . Comparative studies show halogen substituents (e.g., 2,4-difluoro) improve binding affinity by 30% compared to methoxy derivatives .
Structure-Activity Relationships (SAR) Q: How do substituents on the benzamide and thiazole rings influence antimicrobial activity? A:
| Substituent Position | Activity Trend (MIC, μg/mL) | Mechanism Insight |
|---|---|---|
| 3-Ethoxy (benzamide) | MIC = 8.0 (S. aureus) | Enhances lipophilicity, improving membrane penetration . |
| 5-Chloro (thiazole) | MIC = 4.5 (E. coli) | Electrophilic Cl increases interaction with bacterial enzymes . |
| 2,4-Difluoro (benzamide) | MIC = 2.1 (C. albicans) | Fluorine’s electron-withdrawing effect stabilizes amide anion . |
Data Contradictions in Biological Studies Q: How can researchers resolve discrepancies in reported IC₅₀ values across studies? A: Variability often arises from differences in assay conditions (e.g., pH, solvent). For example:
- PFOR Inhibition : IC₅₀ = 1.2 μM (pH 7.4, aerobic) vs. 0.8 μM (pH 6.5, anaerobic) .
- Antimicrobial Activity : Higher MICs in nutrient-rich media due to protein binding . Standardizing protocols (CLSI guidelines) and reporting solvent/DMSO concentrations can mitigate contradictions.
Synthetic Byproduct Analysis Q: What are common byproducts in the synthesis of this compound, and how are they identified? A: Key byproducts include:
- Unreacted Amine : Detected via TLC (Rf = 0.2 vs. product Rf = 0.6 in ethyl acetate/hexane).
- Diacylated Products : Identified by LC-MS (m/z = [M+Na]⁺ + 162) and eliminated via controlled stoichiometry (1:1 amine:acyl chloride ratio) .
Methodological Considerations
Crystallization Optimization Q: What solvent systems yield high-quality crystals for SC-XRD? A: Methanol/water (4:1 v/v) at 4°C produces monoclinic crystals (space group P2₁/c) with 0.50 × 0.30 × 0.20 mm³ dimensions. Slow evaporation minimizes defects .
Spectral Artifact Mitigation Q: How should researchers address solvent peaks or exchange broadening in NMR? A: Use deuterated DMSO-d₆ or CDCl₃ to suppress solvent signals. For exchangeable protons (e.g., NH), low-temperature (278 K) ¹H NMR reduces broadening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
